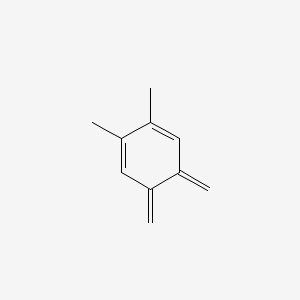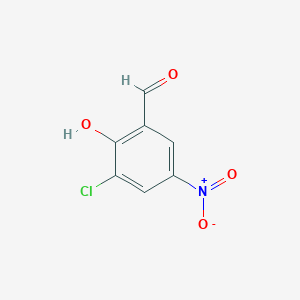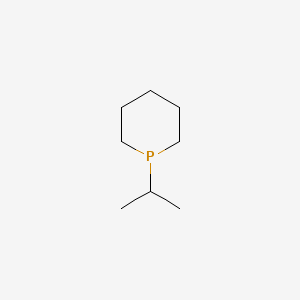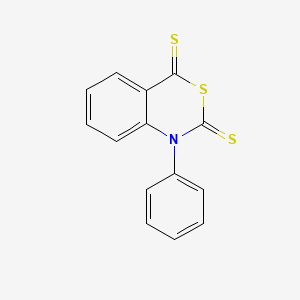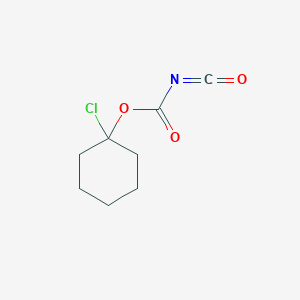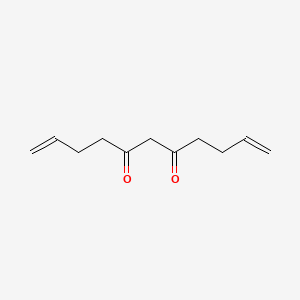
1,10-Undecadiene-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Undecadiene-5,7-dione is an organic compound with the molecular formula C11H16O2 It is a diene-dione, meaning it contains two double bonds and two ketone groups
Vorbereitungsmethoden
The synthesis of 1,10-Undecadiene-5,7-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes followed by dehydration to form the diene structure. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the synthesis.
Analyse Chemischer Reaktionen
1,10-Undecadiene-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,10-Undecadiene-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,10-Undecadiene-5,7-dione exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,10-Undecadiene-5,7-dione can be compared to other diene-diones such as 1,10-Undecadiene and 1,10-Phenanthroline-5,6-dione. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
54561-02-3 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
undeca-1,10-diene-5,7-dione |
InChI |
InChI=1S/C11H16O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-4H,1-2,5-9H2 |
InChI-Schlüssel |
WJTNCMQUWQVMEI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)CC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
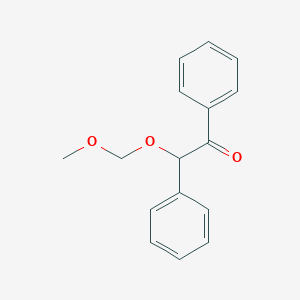
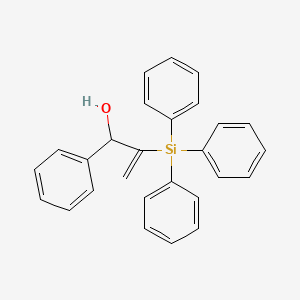

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
